N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide is a compound that combines the structural features of naphthalene, triazole, and benzamide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step procedures. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the attachment of the naphthalene and benzamide moieties. The reaction conditions often involve the use of catalysts such as copper (I) for the cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the naphthalene ring, potentially leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the benzamide group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Due to its structural features, it is investigated for potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. The triazole ring is known to interact with enzymes, potentially inhibiting their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rizatriptan: A medication used to treat migraines, containing a triazole ring.
Uniqueness
What sets N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide apart is its unique combination of naphthalene, triazole, and benzamide moieties. This structure provides a versatile scaffold for developing new compounds with diverse biological activities. Its ability to undergo various chemical reactions further enhances its potential for modification and application in different fields .
Properties
IUPAC Name |
N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-8-10-16(11-9-15)23-12-20-21-13-23)22-18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZDQQZJWDEKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.